L-750,667 trihydrochloride

Catalog No.
S532255
CAS No.
1021868-80-3
M.F
C18H22Cl3IN4
M. Wt
527.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-750,667 trihydrochloride

CAS Number

1021868-80-3

Product Name

L-750,667 trihydrochloride

IUPAC Name

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride

Molecular Formula

C18H22Cl3IN4

Molecular Weight

527.7 g/mol

InChI

InChI=1S/C18H19IN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H

InChI Key

YOURSPNOEWYAKO-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I.Cl.Cl.Cl

solubility

Soluble in DMSO

Synonyms

L-750,667; L 750,667; L750,667.

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I.Cl.Cl.Cl

The exact mass of the compound L-750,667 trihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Neurodegenerative Diseases

    Research suggests L-750,667 trihydrochloride may help protect against cell death associated with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies in cell cultures and animal models have shown it may improve mitochondrial function and reduce neuroinflammation [, ].

  • Cancer

    Some studies have investigated the potential anti-cancer properties of L-750,667 trihydrochloride. It has been shown to inhibit the growth of certain cancer cells in laboratory experiments []. However, more research is needed to understand its potential therapeutic effects in cancer treatment.

L-750,667 trihydrochloride is a synthetic organic compound that exhibits high affinity and selectivity for D4 dopamine receptors. Its chemical structure is identified as 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride. This compound has garnered significant attention in pharmacological research due to its role as a selective antagonist of D4 dopamine receptors, which are implicated in various neurological and psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder .

  • Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitutions due to the presence of reactive moieties such as piperazine and azaindole.
  • Oxidation and Reduction: It can be involved in oxidation-reduction reactions depending on the conditions and reagents used.
  • Complex Formation: L-750,667 can form complexes with metal ions, which may have applications in analytical chemistry.

Common reagents for these reactions include halogenating agents for iodination and various nucleophiles for substitution processes.

L-750,667 acts primarily as a D4 dopamine receptor antagonist. By selectively binding to these receptors, it inhibits the action of dopamine, which is crucial for understanding dopaminergic signaling pathways in the brain. This antagonistic action has been shown to reverse dopamine-induced inhibition of cyclic adenosine monophosphate accumulation, making it a valuable tool for studying the distribution and function of D4 receptors .

The synthesis of L-750,667 involves multiple steps:

  • Formation of the Azaindole Core: This is achieved through cyclization reactions.
  • Introduction of the Piperazine Moiety: The piperazine ring is incorporated via nucleophilic substitution reactions.
  • Iodination: The final step involves iodination of the phenyl ring to yield the desired compound.

While industrial production methods are not extensively documented, laboratory synthesis provides a foundational approach that could be scaled up for larger production needs.

L-750,667 has several important applications in scientific research:

  • Neuroscience: It is used to investigate the role of D4 dopamine receptors in various brain functions and their implications in psychiatric disorders.
  • Pharmacology: The compound serves as a reference tool for studying the pharmacological properties associated with D4 dopamine receptors.
  • Drug Development: It is explored as a potential therapeutic agent targeting D4 receptors for treating conditions like schizophrenia and attention deficit hyperactivity disorder .

Research involving L-750,667 focuses on its interactions with D4 dopamine receptors. Studies have demonstrated that it can effectively reverse dopamine's inhibitory effects on cyclic adenosine monophosphate accumulation. This property makes it instrumental in elucidating the physiological roles of D4 receptors in dopaminergic signaling pathways .

L-750,667 shares structural similarities with several other compounds that also interact with dopamine receptors. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
SulpirideBenzamide derivativePrimarily a D2 receptor antagonist
RacloprideBenzamide derivativeSelective antagonist for D2 receptors
QuetiapineDibenzothiazepine derivativeMulti-receptor activity including serotonin receptors
ClozapineDibenzodiazepine derivativeUnique efficacy in treatment-resistant schizophrenia

L-750,667 is unique due to its high selectivity for D4 dopamine receptors compared to these other compounds, which may target multiple receptor types or different subtypes within the dopaminergic system .

L-750,667 trihydrochloride demonstrates variable solubility across different solvent systems, reflecting its amphiphilic nature due to the presence of both hydrophobic aromatic rings and hydrophilic hydrochloride groups [1] [2] [3] [4].

Organic Solvent Solubility

The compound exhibits excellent solubility in aprotic polar solvents, particularly dimethyl sulfoxide (DMSO) at 10 mg/mL, which corresponds to approximately 18.95 mM concentration [1] [3] [5]. This high solubility in DMSO makes it the preferred solvent for preparing stock solutions in research applications. Ethanol also provides good solubility at 10 mg/mL, offering an alternative for applications where DMSO may not be suitable [2] [4] [6].

Additional organic solvents that demonstrate compatibility with L-750,667 trihydrochloride include methanol and dimethylformamide (DMF), both showing general solubility without specific quantification reported in the literature [2] [7]. These solvents provide researchers with multiple options for compound preparation depending on experimental requirements.

Aqueous Solubility

The aqueous solubility of L-750,667 trihydrochloride is limited, with water solubility reported at 2.5 mg/mL (approximately 4.74 mM) [4]. This limited water solubility is consistent with the compound's lipophilic character due to the presence of iodinated aromatic rings and the extended conjugated system [1] [2].

SolventSolubility (mg/mL)Molarity (mM)Application
DMSO10.018.95Stock solution preparation
Ethanol10.018.95Alternative organic solvent
Water2.54.74Limited aqueous applications
MethanolSolubleNot quantifiedGeneral organic solvent
DMFSolubleNot quantifiedAlternative polar solvent

Partition Coefficient (LogP) Determination

The partition coefficient (LogP) of L-750,667 trihydrochloride has not been experimentally determined or reported in the available literature [11] [12] [13]. However, structural analysis provides insights into the expected lipophilicity characteristics of this compound.

Structural Considerations for Lipophilicity

The molecular structure of L-750,667 trihydrochloride contains several features that influence its partition behavior [1] [2] [14]. The compound possesses a pyrrolo[2,3-b]pyridine backbone conjugated with a piperazine ring system attached to an iodophenyl group. This extended aromatic system contributes to lipophilic character, while the three hydrochloride groups provide hydrophilic properties.

The presence of the large iodine atom significantly increases the molecular lipophilicity, as halogenated aromatic compounds typically exhibit higher LogP values compared to their non-halogenated counterparts [11] [15]. The piperazine ring, while containing nitrogen atoms, is substituted in a manner that reduces its basicity and hydrophilic contribution.

Predicted Lipophilicity Profile

Based on structural analysis, L-750,667 trihydrochloride is expected to exhibit moderate to high lipophilicity in its free base form, with the LogP likely falling in the range of 2-4 for pharmaceutical compounds of similar structure [11] [13]. However, the trihydrochloride salt form significantly alters the partition behavior, making the compound more hydrophilic due to ionic interactions with the chloride counterions.

The amphiphilic nature of the compound, combining lipophilic aromatic regions with hydrophilic ionic groups, suggests complex partition behavior that may vary significantly with pH and ionic strength conditions [15] [16].

ParameterStatusExpected RangeNotes
LogP (experimental)Not determinedN/ANo published data available
LogP (calculated)Not reported2-4 (estimated)Based on structural analysis
Lipophilicity trendExpected highModerate to highIodinated aromatic system
Salt form effectSignificantIncreased hydrophilicityTrihydrochloride groups

Spectroscopic Identification Markers

L-750,667 trihydrochloride has been characterized using several spectroscopic techniques, providing definitive identification markers for compound verification and purity assessment [17] [18] [19].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy confirms the structural identity of L-750,667 trihydrochloride, with spectra showing consistency with the expected molecular structure [17] [19]. The NMR data demonstrates the presence of characteristic signals corresponding to the pyrrolo[2,3-b]pyridine ring system, piperazine methylene groups, and iodophenyl aromatic protons.

The compound's 1H NMR spectrum in appropriate deuterated solvents shows clear resolution of the different proton environments, enabling structural confirmation and purity assessment. The integration patterns and chemical shifts are consistent with the proposed molecular structure [17] [19].

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis provides definitive molecular weight confirmation and purity assessment for L-750,667 trihydrochloride [17] [18]. The mass spectrometric analysis shows consistency with the expected molecular structure and confirms the presence of the molecular ion corresponding to the compound's molecular weight of 527.66 g/mol.

Purity assessment by LC-MS indicates 99.39% purity for research-grade material, demonstrating the high quality of synthesized compound available for scientific studies [17] [18]. The mass spectrometric fragmentation patterns provide additional structural confirmation through characteristic fragment ions.

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopic data for L-750,667 trihydrochloride is not extensively reported in the available literature [20] [21]. The compound's extended conjugated system, including the pyrrolo[2,3-b]pyridine backbone and iodophenyl groups, is expected to produce characteristic absorption in the UV region.

The presence of the iodinated aromatic system likely contributes to absorption maxima in the near-UV range, though specific wavelengths and extinction coefficients have not been experimentally determined and published [22] [20].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopic data for L-750,667 trihydrochloride is not comprehensively documented in the available literature [23]. The compound's infrared spectrum would be expected to show characteristic absorption bands for the pyrrolo[2,3-b]pyridine ring system, piperazine N-H stretching, and aromatic C-H vibrations.

The presence of hydrochloride groups would contribute to broad absorption in the 2500-3000 cm⁻¹ region due to N-H stretching of protonated amine groups [23].

Spectroscopic TechniqueData AvailabilityKey FindingsPurity Assessment
1H NMRAvailableStructure confirmedConsistent with expected structure
LC-MSAvailableMolecular weight confirmed99.39% purity
UV-VisNot reportedNo specific dataNot available
FTIRNot reportedNo specific dataNot available
Mass SpectrometryAvailableMolecular ion confirmedStructure verified

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

525.99548 g/mol

Monoisotopic Mass

525.99548 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Kawano M, Takagi R, Kaneko A, Matsushita S. Berberine is a dopamine D1- and D2-like receptor antagonist and ameliorates experimentally induced colitis by suppressing innate and adaptive immune responses. J Neuroimmunol. 2015 Dec 15;289:43-55. doi: 10.1016/j.jneuroim.2015.10.001. PubMed PMID: 26616870.

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